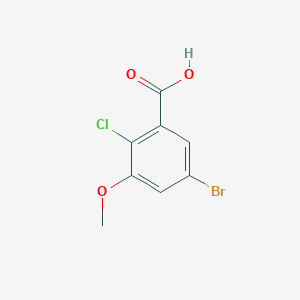

5-Bromo-2-chloro-3-methoxybenzoic acid

Descripción general

Descripción

5-Bromo-2-chloro-3-methoxybenzoic acid is a benzoic acid derivative . It is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The preparation method of 5-bromo-2-chlorobenzoic acid takes 2-chlorobenzoic acid as a raw material. A monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield .Molecular Structure Analysis

The molecular formula of this compound is C7H4BrClO2 . Its average mass is 235.462 Da and its monoisotopic mass is 233.908310 Da .Chemical Reactions Analysis

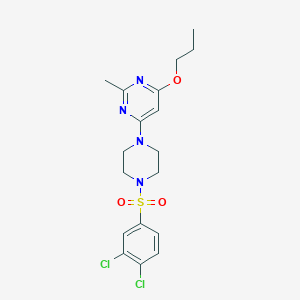

This compound is suitable for use in the syntheses of various derivatives . It may be used in the synthesis of substituted aminobenzacridines .Physical And Chemical Properties Analysis

This compound is a solid compound . Its melting point is between 118-122 °C .Aplicaciones Científicas De Investigación

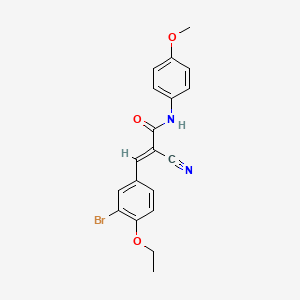

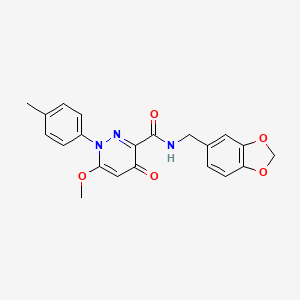

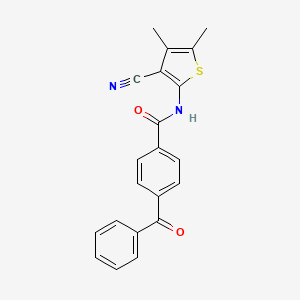

Synthesis Precursors and Chemical Reactions 5-Bromo-2-chloro-3-methoxybenzoic acid serves as a versatile precursor in the synthesis of complex organic compounds. For instance, brominated trihalomethylenones, related to the chemical structure of this compound, are utilized in creating a variety of pyrazoles through cyclocondensation reactions. These reactions yield products such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, indicating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Martins et al., 2013).

Halogen Bonding and Molecular Structures The influence of methoxy substituents on halogen bonding, particularly Br...Br type II interactions, has been explored in structures similar to this compound. Research shows that these substituents significantly impact the strength and characteristics of halogen bonds, affecting the crystal structures and potentially the reactivity of halogenated organic compounds (Raffo et al., 2016).

Natural Product Derivation and Biological Activity Compounds structurally related to this compound have been identified in natural sources, such as the red alga Rhodomela confervoides. These bromophenol derivatives exhibit a range of biological activities, highlighting the potential of this compound and its derivatives in bioactive compound research (Zhao et al., 2004).

Environmental and Analytical Chemistry Research into brominated disinfection byproducts (Br-DBPs) in water treatment processes has identified compounds with structural similarities to this compound. Understanding the formation, behavior, and breakdown of such brominated compounds in chlorinated water supplies insights into environmental pollution and methods for monitoring and mitigating potentially harmful disinfection byproducts (Zhai & Zhang, 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMDUOAPPRKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)